molecular formula C19H14FNO2 B5697534 N-(3-fluorophenyl)-2-phenoxybenzamide

N-(3-fluorophenyl)-2-phenoxybenzamide

Cat. No.: B5697534
M. Wt: 307.3 g/mol
InChI Key: WWSPHPLSMXJMDW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-phenoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. It features a benzamide core structure, a scaffold recognized for its versatility and presence in compounds with diverse biological activities . The molecular structure incorporates a 3-fluorophenyl group attached to the amide nitrogen and a phenoxy ring system, a structural motif found in other investigated compounds . Benzanilide analogues, which share this core structure, are increasingly recognized as privileged scaffolds in the design of new therapeutic agents and are often explored for their potential to interact with various biological targets . This compound is representative of a class of substituted phenoxybenzamides that have been investigated for potential applications in hyperproliferative disorders and other disease research areas . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSPHPLSMXJMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide typically involves the reaction of 3-fluoroaniline with 2-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-fluorophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-2-phenoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The phenoxy group contributes to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Discussion of Substituent Effects

  • Fluorine Position : Meta-fluorine (as in the target compound) vs. ortho/para positions (e.g., ) influences electronic effects and steric interactions.
  • Phenoxy vs. Hydroxy/Methoxy: Phenoxy groups enhance lipophilicity and π-stacking, while hydroxy/methoxy groups enable hydrogen bonding and metal coordination .
  • Heterocyclic vs.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-fluorophenyl)-2-phenoxybenzamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-phenoxybenzoic acid derivatives with 3-fluoroaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides like DCC/HOBt) and controlling stoichiometry . Solvent choice (e.g., DMF, acetonitrile) and temperature (-50°C to room temperature) critically affect reaction efficiency and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR: 1^1H, 13^13C, 19^19F) to confirm substituent positions and purity . High-resolution mass spectrometry (HRMS) validates molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies amide C=O stretches (~1650 cm1^{-1}) and aryl ether linkages. X-ray crystallography can resolve steric effects from the 3-fluorophenyl group .

Q. How does the fluorophenyl substituent influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <10% degradation, making it suitable for in vitro assays. Use DMSO as a stock solvent (≤0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

  • Methodological Answer : Systematically modify the phenoxy ring (e.g., introducing electron-donating/-withdrawing groups) and fluorophenyl moiety (e.g., para/meta substitution). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase domains or GPCRs. Validate via surface plasmon resonance (SPR) to measure KDK_D values . For example, substituting the phenoxy group with nitro groups increased binding affinity by 30% in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), control for solvent effects, and validate target expression via Western blot. Reproduce dose-response curves with triplicate measurements. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) . Contradictions may arise from differences in compound aggregation or off-target effects at high concentrations (>10 µM) .

Q. How can computational modeling predict metabolic pathways and potential toxicity of this compound?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the fluorophenyl ring). Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic enzymes. Validate with in vitro microsomal stability assays and LC-MS/MS metabolite identification .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and slow evaporation at 4°C. Introduce co-crystallization agents like crown ethers to stabilize the amide backbone. Use seeding techniques with analogous benzamide crystals to induce nucleation .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) affect the compound’s solid-state properties?

  • Methodological Answer : X-ray diffraction reveals π-π interactions between fluorophenyl and phenoxy rings (3.5–4.0 Å spacing), contributing to crystalline stability. Hydrogen bonding between amide NH and ether oxygen (2.8 Å) enhances lattice energy, affecting melting point (mp ~180–185°C) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond .
  • Bioassays : Include negative controls with structurally similar inactive analogs (e.g., non-fluorinated derivatives) to confirm target specificity .
  • Data Reproducibility : Deposit raw spectral data in repositories like Zenodo for peer validation .

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